molecular formula C11H11NO4 B2991580 2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic acid CAS No. 543695-30-3

2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic acid

Cat. No. B2991580
CAS RN: 543695-30-3
M. Wt: 221.212
InChI Key: MEPLUSPZRYYTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic Acid” (CAS# 543695-30-3) is a useful research chemical . It has a molecular weight of 221.21 and a molecular formula of C11H11NO4 . The IUPAC name for this compound is 2-(cyclopropanecarbonylamino)-5-hydroxybenzoic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropylcarbonyl group attached to an amino group, which is connected to a 5-hydroxybenzoic acid . The canonical SMILES representation is C1CC1C(=O)NC2=C(C=C(C=C2)O)C(=O)O .


Physical And Chemical Properties Analysis

This compound is likely to share similar properties with other amino acids. Amino acids are colorless, crystalline solids with high melting points greater than 200°C. They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .

Scientific Research Applications

Unnatural Amino Acid Applications

One study discusses an unnatural amino acid that mimics a tripeptide β-strand and forms β-sheet-like hydrogen-bonded dimers. This compound, composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, demonstrates the potential for incorporating unnatural amino acids into peptides for studying protein-protein interactions and designing novel biomaterials (Nowick et al., 2000).

Heterocyclic Compounds Synthesis

Another application involves the synthesis of 2,5-dihydro-1,3,4-oxadiazoles and their use in generating a variety of nucleophilic carbenes. These carbenes react with electrophilic functional groups, facilitating the synthesis of cyclopropanones, cyclopropenones, and other heterocyclic compounds, highlighting the versatility of these substances in organic synthesis (Warkentin, 2009).

Amino Acid Derivatives

Research on the synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids illustrates the utility of these compounds in producing biologically significant molecules. This process involves the resolution of racemic amino acids, oxidation, and regioselective attack, culminating in the synthesis of valuable amino acid derivatives (Krishnamurthy et al., 2015).

Crystal Structure Analysis

The crystal structure analysis of N-(2-carboxybenzoyl)-L-leucine methyl ester provides insights into molecular conformations and reactions in aqueous solutions, contributing to the understanding of molecular interactions and reaction mechanisms (Onofrio et al., 2006).

Organometallic Crystalline Materials

A study on the fabrication of responsive organometallic crystalline materials by designing functionalities and tailoring intermolecular interactions showcases the application of these compounds in materials science. The research explores how different ligands and halogen ligands influence the host-guest properties of crystalline materials (Bacchi et al., 2012).

properties

IUPAC Name

2-(cyclopropanecarbonylamino)-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-7-3-4-9(8(5-7)11(15)16)12-10(14)6-1-2-6/h3-6,13H,1-2H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPLUSPZRYYTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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